

Infigratinib and Derazantinib: A Comparative Analysis of Two FGFR Inhibitors

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Compound of Interest		
Compound Name:	Derazantinib Racemate	
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In the landscape of targeted therapies for cancers driven by fibroblast growth factor receptor (FGFR) aberrations, infigratinib and derazantinib have emerged as notable therapeutic agents. This guide provides a detailed comparison of their activity, with a focus on their biochemical and cellular profiles, supported by experimental data. A key distinction lies in their stereochemistry: derazantinib is a single (6R)-enantiomer, while infigratinib is an achiral molecule, meaning it does not exist as enantiomers or a racemate.

Executive Summary

Both infigratinib and derazantinib are potent inhibitors of FGFR signaling, a critical pathway in cell proliferation and survival that is often dysregulated in various cancers. While both drugs target FGFRs, they exhibit distinct profiles in terms of their specific targets and stereochemical nature. Derazantinib is developed and administered as a single enantiomer, the (6R) form, which represents the therapeutically active isomer. In contrast, infigratinib's molecular structure lacks a chiral center, rendering it achiral. This fundamental difference is crucial for researchers in drug development, as the use of a single enantiomer can offer a more specific target interaction and potentially a better therapeutic index compared to a racemic mixture.

Data Presentation

Table 1: Biochemical Activity (IC50, nM)



Target	Infigratinib[1][2]	Derazantinib[3]
FGFR1	0.9	4.5
FGFR2	1.4	1.8
FGFR3	1.0	4.5
FGFR4	60	34
VEGFR2	180	-

Table 2: Cellular Activity

Assay Type	Cell Line	Infigratinib (IC50, nM)[4]	Derazantinib (EC50, nM)
FGFR1-driven proliferation	BaF3	10	-
FGFR2-driven proliferation	BaF3	11	-
FGFR3-driven proliferation	BaF3	14	-
FGFR Autophosphorylation	-	4-5 (FGFR1/2/3)	-
FGF2-mediated growth arrest rescue	-	-	~100[5]

Note: Direct head-to-head cellular assay data for derazantinib in the same BaF3 models was not available in the reviewed literature.

Table 3: Clinical Efficacy in Intrahepatic Cholangiocarcinoma (iCCA) with FGFR2 Fusions/Rearrangements



Parameter	Infigratinib (Phase 2)[6]	Derazantinib (FIDES-01, Cohort 1)
Objective Response Rate (ORR)	23.1%	21.4%[7]
Disease Control Rate (DCR)	84.3%[6]	75.7%[7]
Median Progression-Free Survival (PFS)	7.3 months[6]	8.0 months[7]
Median Overall Survival (OS)	12.2 months[6]	17.2 months[7]

Experimental Protocols Infigratinib Biochemical Kinase Assay (Radiometric)[1] [8]

- Enzyme: Purified GST-fusion FGFR3-K650E kinase domain.
- Substrate Mixture: Peptidic substrate (poly(EY) 4:1), ATP, and [y33P]ATP.
- Procedure:
 - \circ 10 μL of a 3-fold concentrated infigratinib solution (or control) is mixed with 10 μL of the substrate mixture.
 - \circ The reaction is initiated by adding 10 μ L of a 3-fold concentrated enzyme solution.
 - Final assay concentrations: 10 ng GST-FGFR3-K650E, 20 mM Tris-HCl (pH 7.5), 3 mM MnCl2, 3 mM MgCl2, 1 mM DTT, 250 μg/mL PEG 20000, 2 μg/mL poly(EY) 4:1, 1% DMSO, and 0.5 μM ATP (y-[33P]-ATP 0.1 μCi).
 - The reaction mixture is incubated for 10 minutes at room temperature.
 - The reaction is stopped by adding 20 μL of 125 mM EDTA.
 - 30 μL of the stopped reaction mixture is transferred onto Immobilion-PVDF membranes.



- The membranes are washed, dried, and scintillation fluid is added.
- Incorporation of 33P is quantified using a microplate scintillation counter.
- IC50 values are calculated by linear regression analysis of the percentage inhibition.

Derazantinib Biochemical Kinase Assay (AlphaScreen™) [3]

- Enzymes: Recombinant FGFR1 or FGFR2 proteins.
- Substrate: Biotinylated PYK2 peptide substrate and ATP.
- Procedure:
 - Derazantinib is serially diluted in DMSO and then further diluted in deionized water (final DMSO concentration of 1%).
 - 2.5 μL of the diluted derazantinib or vehicle is added to the wells of a reaction plate.
 - \circ 17.5 μ L of FGFR1 (0.50 nM final) or FGFR2 (0.25 nM final) in assay buffer (50 mM Tris, pH 8.0, 0.02 mg/mL BSA, 10 mM MgCl2, 1 mM EGTA, 10% glycerol, 0.1 mM Na3PO4, 1 mM DTT) is added to each well.
 - After a 30-minute pre-incubation, 5 μL of ATP and substrate are added to a final concentration of 80 nM biotinylated-PYK2.
 - The plate is incubated for 60 minutes at room temperature.
 - The reaction is stopped by adding 10 µL of a stop/detection mixture containing 10 mM EDTA and 500 ng/well of both AlphaScreen™ Streptavidin Donor and P-TYR-100 Acceptor beads.
 - The plate is incubated for 60 minutes at room temperature in the dark.
 - The signal is read on a Perkin Elmer Envision Multilabel plate reader.

Cellular Proliferation Assay (Infigratinib)[1][8]



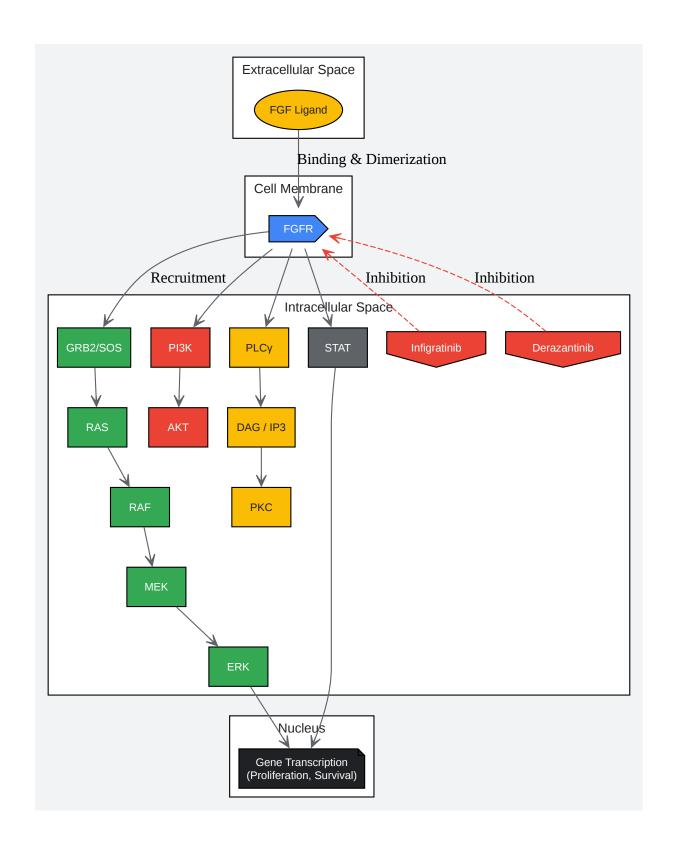
 Cell Lines: Murine BaF3 cell lines engineered to be dependent on the expression of activated tyrosine kinases (e.g., FGFR1, FGFR2, FGFR3) for proliferation and survival.

Procedure:

- Exponentially growing BaF3 cells are seeded into 384-well plates at 4250 cells/well in 50 µL of fresh medium.
- Infigratinib is serially diluted in DMSO.
- 50 nL of the diluted infigratinib is transferred to the cell plates.
- The plates are incubated at 37°C in a 5% CO2 incubator for 48 hours.
- ∘ 25 μL of Bright-Glo™ reagent is added to each well.
- Luminescence is quantified using an Analyst-GT luminometer to determine cell viability.

Mandatory Visualization

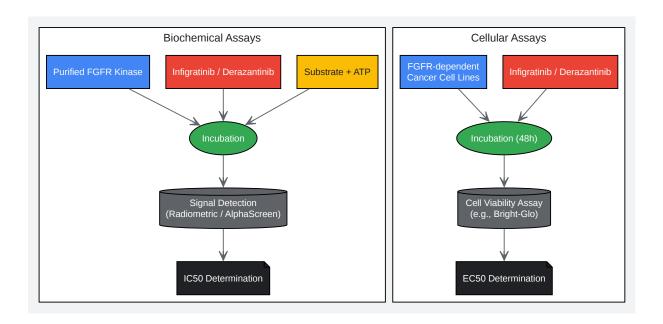




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Caption: Simplified FGFR signaling pathway and points of inhibition by Infigratinib and Derazantinib.



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Caption: General experimental workflow for biochemical and cellular assays of FGFR inhibitors.

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